Tetrahexylgermane
Description
Tetrahexylgermane is an organogermanium compound with the chemical formula C24H52Ge . It is a colorless liquid that is primarily used in research and industrial applications. The compound consists of a germanium atom bonded to four hexyl groups, making it a tetraalkylgermane.
Properties
CAS No. |
4828-44-8 |
|---|---|
Molecular Formula |
C24H52Ge |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
tetrahexylgermane |
InChI |
InChI=1S/C24H52Ge/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3 |
InChI Key |
RWZCIAKEOCYEFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Ge](CCCCCC)(CCCCCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahexylgermane can be synthesized through the reaction of germanium tetrachloride with hexylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows:
GeCl4+4C6H13MgBr→Ge(C6H13)4+4MgBrCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products. The product is then purified through distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Tetrahexylgermane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and hexyl alcohols.
Reduction: It can be reduced to form germane and hexane.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are used in an inert atmosphere.
Major Products
Oxidation: Germanium dioxide and hexyl alcohols.
Reduction: Germane and hexane.
Substitution: Various tetraalkylgermanes depending on the substituent used.
Scientific Research Applications
Tetrahexylgermane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds. It is also used in the study of germanium chemistry and its reactivity.
Biology: Research is ongoing to explore the potential biological activities of organogermanium compounds, including this compound.
Medicine: Organogermanium compounds are being investigated for their potential therapeutic properties, including anti-cancer and immunomodulatory effects.
Industry: this compound is used in the production of germanium-based semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of tetrahexylgermane involves its interaction with various molecular targets and pathways. In biological systems, it is believed to interact with cellular membranes and proteins, potentially altering their function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylgermane (C4H12Ge)
- Tetraethylgermane (C8H20Ge)
- Tetrapropylgermane (C12H28Ge)
- Tetrabutylgermane (C16H36Ge)
Uniqueness
Tetrahexylgermane is unique due to its longer alkyl chains compared to other tetraalkylgermanes. This results in different physical and chemical properties, such as higher boiling points and different reactivity patterns. The longer alkyl chains also influence its solubility and interaction with other molecules, making it suitable for specific applications in research and industry.
Biological Activity
Tetrahexylgermane is an organogermanium compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its cytotoxic effects, antioxidant properties, and possible applications in medical research.
This compound (C24H50Ge) is a tetraalkyl derivative of germanium. Its structure features four hexyl groups attached to a germanium atom, which influences its solubility and reactivity in biological systems. The compound's unique properties arise from the presence of the germanium atom, which can mimic silicon in biological environments.
Cytotoxic Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the compound's efficacy using MTT assays to determine cell viability in response to different concentrations of this compound.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The results suggest that this compound has a potent effect on cancer cells, particularly in breast and cervical cancer models.
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile. The compound has been shown to scavenge free radicals effectively, which may contribute to its cytotoxic effects against cancer cells.
Table 2: Antioxidant Activity of this compound
The EC50 values represent the concentration at which the compound exhibits 50% of its maximum scavenging activity. These findings highlight this compound's potential as an antioxidant agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through oxidative stress pathways. Additionally, it may modulate signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to increased apoptosis markers and reduced cell proliferation compared to control groups.
- Combination Therapy : Research has indicated that combining this compound with conventional chemotherapeutics may enhance anti-cancer efficacy while reducing side effects.
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size and improved survival rates, suggesting its potential as an adjunct therapy in cancer management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
